4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Overview
Description
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is an aryl fluorinated building block employed in organic synthesis . This compound is known for its unique chemical structure, which includes a chloro, fluoro, and sulfamoyl group attached to a benzoic acid core. It has a molecular formula of C7H5ClFNO4S and a molecular weight of 253.64 g/mol .
Mechanism of Action
- RNR plays a crucial role in cancer chemotherapy by catalyzing the reduction of ribonucleotides to 2’-deoxyribonucleotides (dNTPs). These dNTPs are essential for DNA replication and repair .
- The electron-withdrawing fluorine and chlorine enhance binding, while the electron-donating methoxy group diminishes it .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, particularly enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of specific metabolites . The interactions with metabolic enzymes are crucial for understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the overall pharmacokinetics and biodistribution of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization is crucial for understanding the specific cellular processes that this compound influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with a fluorinating agent under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but different positioning of the chloro and fluoro groups.
2-Chloro-4-furfurylamino-5-sulfamoylbenzoic acid: Contains a furfurylamino group instead of a fluoro group.
4-Chloro-2-methylbenzoic acid: Contains a methyl group instead of a fluoro group.
Uniqueness
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is unique due to its specific combination of chloro, fluoro, and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPTZONHYRXKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499224 | |
Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-22-0 | |
Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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